2-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-(2-methylpropyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one
Description
The compound 2-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-(2-methylpropyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one is a heterocyclic molecule featuring a thieno[3,2-d]pyrimidin-4-one core fused with a 1,2,4-oxadiazole ring. The oxadiazole moiety is substituted with a 3,4-dimethoxyphenyl group, while the pyrimidinone ring is modified with a 2-methylpropyl (isobutyl) group and a sulfanyl-linked oxadiazolylmethyl side chain.
Properties
IUPAC Name |
2-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-(2-methylpropyl)thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4S2/c1-12(2)10-25-20(26)18-14(7-8-30-18)22-21(25)31-11-17-23-19(24-29-17)13-5-6-15(27-3)16(9-13)28-4/h5-9,12H,10-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCTBPPRXXWRXGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=C(C=CS2)N=C1SCC3=NC(=NO3)C4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-(2-methylpropyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one is a synthetic derivative characterized by its unique structural features that include a thieno-pyrimidine core and an oxadiazole moiety. This article reviews the biological activities of this compound based on existing literature, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C17H20N4O5S
- Molecular Weight : 392.43 g/mol
- CAS Number : 902020-83-1
Biological Activity Overview
The biological activity of the compound has been investigated in various studies, revealing significant pharmacological effects:
1. Antimicrobial Activity
Research indicates that compounds similar to the target molecule exhibit antimicrobial properties. For instance, derivatives containing oxadiazole rings have shown effectiveness against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell walls or interference with metabolic pathways.
2. Antioxidant Properties
Studies have highlighted the antioxidant potential of thieno-pyrimidine derivatives. These compounds can scavenge free radicals and reduce oxidative stress markers in vitro. The antioxidant activity is attributed to the presence of methoxy groups that enhance electron donation capabilities.
3. Enzyme Inhibition
The compound has demonstrated inhibitory effects on specific enzymes such as dihydroorotate dehydrogenase (DHODH), which is crucial in pyrimidine metabolism. This inhibition can lead to reduced proliferation of certain cancer cells and pathogens like Plasmodium falciparum, the causative agent of malaria.
The biological effects are primarily mediated through:
- Interaction with Enzymes : Binding to active sites of enzymes such as DHODH leads to metabolic disruptions.
- Receptor Modulation : The compound may interact with various receptors involved in inflammatory pathways, providing therapeutic benefits in conditions like arthritis.
Case Studies
Several studies have explored the biological activity of compounds related to our target molecule:
-
Study on Antimicrobial Activity :
- Researchers synthesized a series of oxadiazole derivatives and tested their efficacy against Staphylococcus aureus and Escherichia coli. Results indicated that compounds with similar structures exhibited minimum inhibitory concentrations (MIC) values below 50 µg/mL, suggesting potent antimicrobial properties .
-
Antioxidant Evaluation :
- A comparative study assessed the antioxidant capacity using DPPH and ABTS assays. The thieno-pyrimidine derivatives showed significant scavenging activity with IC50 values comparable to established antioxidants like ascorbic acid .
- Dihydroorotate Dehydrogenase Inhibition :
Data Table: Biological Activities Summary
Comparison with Similar Compounds
Key Structural Features :
- Thieno[3,2-d]pyrimidin-4-one core: A bicyclic system combining thiophene and pyrimidine rings.
- 1,2,4-Oxadiazole substituent: A five-membered heterocycle known for metabolic stability and hydrogen-bonding capacity.
- 3,4-Dimethoxyphenyl group : Electron-rich aromatic substituent that may enhance binding to hydrophobic pockets.
- 2-Methylpropyl chain : Lipophilic substituent influencing solubility and membrane permeability.
Comparison with Structural Analogues
Key Observations :
- Core Isomerism: The target compound’s thieno[3,2-d]pyrimidin-4-one core differs from ’s thieno[2,3-d] isomer, which may alter electronic properties and bioactivity .
- Alkyl vs. Aryl Groups : The 2-methylpropyl chain (target) enhances lipophilicity compared to the benzyl group in , which may improve blood-brain barrier penetration .
Physicochemical Data
Table 2: Molecular Properties of Selected Compounds
*logP estimated using fragment-based methods.
Q & A
Q. Key parameters to optimize :
- Temperature control : Excess heat during cyclocondensation may lead to side products like oxazole isomers .
- Inert atmosphere : Use nitrogen/argon to prevent oxidation of sulfanyl groups during coupling .
- Reaction time : Monitor via TLC to avoid over-reduction or decomposition .
Basic: How should researchers characterize the structural integrity of this compound?
Answer:
A combination of spectroscopic and analytical methods is critical:
- 1H/13C NMR : Confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, thieno-pyrimidinone aromatic protons at δ 7.5–8.5 ppm) .
- IR spectroscopy : Identify key functional groups (e.g., C=N stretch in oxadiazole at 1600–1650 cm⁻¹, C=O in pyrimidinone at 1680–1720 cm⁻¹) .
- High-resolution mass spectrometry (HRMS) : Verify molecular weight (e.g., calculated [M+H]+ for C22H23N4O4S2: 495.12) .
- X-ray crystallography (if crystals are obtainable): Resolve ambiguities in stereochemistry or regiochemistry .
Advanced: How can conflicting NMR data be resolved when synthesizing derivatives with electron-withdrawing substituents?
Answer:
Discrepancies often arise from solvent effects, tautomerism, or impurities. Mitigation strategies include:
- Deuterated solvent screening : Compare spectra in DMSO-d6 vs. CDCl3 to identify solvent-induced shifts .
- Variable-temperature NMR : Detect dynamic processes (e.g., hindered rotation of 3,4-dimethoxyphenyl groups) .
- 2D NMR (COSY, HSQC) : Assign overlapping proton signals (e.g., distinguish thieno-pyrimidinone protons from oxadiazole protons) .
- Computational validation : Compare experimental shifts with density functional theory (DFT)-predicted values .
Advanced: What methodologies are recommended for evaluating the compound’s stability under physiological conditions?
Answer:
Design a stability assay with the following steps:
pH variation : Incubate the compound in buffers (pH 1.2, 4.5, 7.4) at 37°C for 24–72 hours. Monitor degradation via HPLC .
Oxidative stress testing : Expose to hydrogen peroxide (0.3% v/v) and analyze for sulfoxide/sulfone byproducts using LC-MS .
Photostability : Irradiate under UV light (λ = 254 nm) and track photodegradation products .
Data interpretation : Use kinetic modeling (e.g., first-order decay) to calculate half-life and identify labile functional groups (e.g., sulfanyl or oxadiazole moieties) .
Advanced: How can computational modeling predict the compound’s interaction with biological targets, and validate these predictions experimentally?
Answer:
Step 1: Target identification
- Select proteins (e.g., kinases, GPCRs) based on structural analogs (e.g., thieno-pyrimidinones inhibiting EGFR ).
Q. Step 2: Molecular docking
- Use AutoDock Vina to simulate binding poses, focusing on hydrogen bonds with oxadiazole N-atoms and hydrophobic interactions with the 2-methylpropyl group .
Q. Step 3: Molecular dynamics (MD) simulations
- Run 100-ns trajectories in GROMACS to assess binding stability (e.g., root-mean-square deviation <2 Å) .
Q. Step 4: Experimental validation
- Surface plasmon resonance (SPR) : Measure binding affinity (KD) .
- Enzymatic assays : Test inhibition of target enzymes (e.g., IC50 determination) .
Basic: What solvents and reaction conditions are optimal for introducing the 2-methylpropyl group during synthesis?
Answer:
- Solvent : DMF or dichloromethane (DCM) for solubility of bulky alkyl groups .
- Base : Use potassium tert-butoxide to deprotonate the thieno-pyrimidinone N-H group .
- Temperature : Maintain 0–5°C during alkylation to minimize side reactions (e.g., over-alkylation) .
- Workup : Extract with ethyl acetate and wash with brine to remove excess alkylating agent .
Advanced: What strategies mitigate low yields in the final coupling step of the synthesis?
Answer:
Common issues and solutions:
- Poor nucleophilicity of sulfanyl group : Activate with silver(I) oxide or use phase-transfer catalysts .
- Steric hindrance from 3,4-dimethoxyphenyl : Switch to a bulkier leaving group (e.g., mesylate instead of chloride) .
- Side reactions : Add molecular sieves to scavenge water, preventing hydrolysis of the oxadiazole ring .
Basic: What analytical techniques are suitable for assessing purity, and what thresholds are acceptable for research-grade material?
Answer:
- HPLC : Purity ≥95% (λ = 254 nm, C18 column, acetonitrile/water mobile phase) .
- Elemental analysis : Carbon/hydrogen/nitrogen content within ±0.4% of theoretical values .
- Melting point : Sharp range (≤2°C variation) indicates homogeneity .
Advanced: How can structural modifications enhance the compound’s solubility for in vitro assays without compromising activity?
Answer:
- Polar substituents : Introduce hydroxyl or amino groups at the 2-methylpropyl moiety (synthesized via Boc-protected intermediates) .
- Prodrug approach : Temporarily esterify the pyrimidinone carbonyl group to improve aqueous solubility .
- Nanoparticle formulation : Encapsulate with polylactic-co-glycolic acid (PLGA) to enhance dispersibility .
Advanced: What metabolomic approaches identify degradation pathways of this compound in biological systems?
Answer:
- In vitro microsomal assay : Incubate with liver microsomes and NADPH, then analyze metabolites via UPLC-QTOF .
- Isotope labeling : Use ¹³C-labeled compound to track metabolic cleavage sites .
- CYP450 inhibition studies : Co-incubate with CYP3A4/CYP2D6 inhibitors to pinpoint enzyme-specific degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
